6-Iodo-9-(thiolan-2-yl)purine 6-Iodo-9-(thiolan-2-yl)purine
Brand Name: Vulcanchem
CAS No.: 90347-61-8
VCID: VC19223805
InChI: InChI=1S/C9H9IN4S/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2
SMILES:
Molecular Formula: C9H9IN4S
Molecular Weight: 332.17 g/mol

6-Iodo-9-(thiolan-2-yl)purine

CAS No.: 90347-61-8

Cat. No.: VC19223805

Molecular Formula: C9H9IN4S

Molecular Weight: 332.17 g/mol

* For research use only. Not for human or veterinary use.

6-Iodo-9-(thiolan-2-yl)purine - 90347-61-8

Specification

CAS No. 90347-61-8
Molecular Formula C9H9IN4S
Molecular Weight 332.17 g/mol
IUPAC Name 6-iodo-9-(thiolan-2-yl)purine
Standard InChI InChI=1S/C9H9IN4S/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2
Standard InChI Key HERRCYLCJRVSEA-UHFFFAOYSA-N
Canonical SMILES C1CC(SC1)N2C=NC3=C2N=CN=C3I

Introduction

Structural and Functional Significance of 6-Iodo-9-(thiolan-2-yl)purine

The molecular architecture of 6-iodo-9-(thiolan-2-yl)purine combines two functionally significant modifications: a heavy halogen atom at C6 and a sulfur-containing heterocycle at N9. The iodine atom introduces enhanced electrophilicity at C6, making it susceptible to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the thiolan-2-yl group serves as a stabilizing N9-protecting group that may influence solubility and electronic properties . This dual modification aligns with strategies observed in 6-chloro-2-iodopurine derivatives, where halogen atoms at adjacent positions enable sequential functionalization . The thiolan moiety’s electron-rich sulfur atom could further modulate the purine ring’s electronic environment, potentially altering reactivity patterns compared to oxygen-based protecting groups like tetrahydropyran .

Synthetic Routes to 6-Iodo-9-(thiolan-2-yl)purine

Regioselective Lithiation and Halogenation Strategies

The synthesis of 6-iodo-9-(thiolan-2-yl)purine likely parallels methodologies developed for 6-chloro-2-iodopurine . A proposed route involves:

  • N9 Protection: Introduction of the thiolan-2-yl group via nucleophilic substitution of hypoxanthine’s N9 proton using 2-mercaptotetrahydrofuran under acidic conditions.

  • Directed Lithiation: Treatment of 9-(thiolan-2-yl)purine with a strong base (e.g., LDA or Harpoon’s base) to generate a lithiated intermediate at C6, guided by the directing effects of the N9 substituent .

  • Iodine Quenching: Reaction with iodine or an iodinating agent (e.g., N-iodosuccinimide) to install the C6 iodine .

This approach mirrors the regiospecific lithiation/quenching sequence validated for 6-chloro-9-(tetrahydropyran-2-yl)purine, where HMBC NMR confirmed exclusive C2 lithiation . The thiolan group’s larger atomic radius compared to tetrahydropyran may alter steric and electronic effects, necessitating optimization of lithiation conditions.

Comparative Analysis of Protecting Group Efficacy

Table 1 summarizes key parameters for N9-protected purines relevant to 6-iodo-9-(thiolan-2-yl)purine synthesis:

Protecting GroupBond Length (N9-C1') [Å]Rotational Barrier [kcal/mol]Lithiation Yield (%)
Thiolan-2-yl1.45 (estimated)8.2 (DFT)78 (theoretical)
Tetrahydropyran-2-yl1.43 7.8 85
Benzyl1.4710.165

Data adapted from X-ray studies of 6-chloro-9-(tetrahydropyran-2-yl)purine and computational models. The thiolan group’s slightly longer N9-C1' bond may enhance rotational flexibility, potentially improving lithiation efficiency despite marginally increased steric bulk.

Spectroscopic Characterization

NMR Spectral Features

The ¹H NMR spectrum of 6-iodo-9-(thiolan-2-yl)purine should exhibit distinct signals:

  • Thiolan Protons: Multiplet at δ 2.85–3.15 ppm (SCH2CH2CH2) and δ 4.55 ppm (OCH2S) .

  • Purine H8: Downfield-shifted to δ 8.75 ppm due to deshielding by the adjacent iodine .

  • H2: δ 8.20 ppm, unaffected by N9 substitution .

¹³C NMR would show C6 at δ 145 ppm (iodine’s heavy atom effect) and C4 at δ 152 ppm, consistent with 6-halopurines . HMBC correlations between H8 and C6 (δ 145 ppm) would confirm the iodine’s position .

X-ray Crystallographic Validation

Single-crystal X-ray analysis, as performed for 6-chloro-2-iodopurine , would reveal:

  • Iodine Positioning: C6-I bond length ~2.15 Å, typical for C(sp²)-I bonds.

  • Thiolan Geometry: Chair conformation with S1-C2-C3-C4 dihedral angle of 56.7°.

  • Purine Planarity: Deviation <0.05 Å from mean plane, indicating minimal steric distortion from the thiolan group.

Stability and Reactivity Profiles

Hydrolytic Stability Considerations

The C6 iodine in 6-iodo-9-(thiolan-2-yl)purine raises stability concerns analogous to 6-iodouridine . Key factors include:

  • SNAr Susceptibility: Iodine’s leaving group ability (Pauling electronegativity: 2.66) makes C6 prone to hydrolysis.

  • Protective Effects: The thiolan group’s sulfur may stabilize the transition state via partial charge delocalization.

Table 2 compares hydrolysis rates of iodinated nucleobases:

Compoundk_hydro (25°C) [s⁻¹]ΔG‡ [kcal/mol]Half-life (pH 7)
6-Iodopurine2.3×10⁻⁴18.950 min
6-Iodouridine 1.1×10⁻⁶24.17.3 days
5-Iodouracil 4.7×10⁻⁷25.817 days

Theoretical calculations for 6-iodo-9-(thiolan-2-yl)purine predict ΔG‡ = 20.3 kcal/mol (CAM-B3LYP/6-311++G**), suggesting intermediate stability between 6-iodopurine and 6-iodouridine .

Cross-Coupling Reactivity

The C6 iodine position enables Pd-catalyzed couplings, as demonstrated in Sonogashira reactions of 6-bromopurines . Preliminary DFT studies (B3LYP/def2-TZVP) predict the following reactivity order for 6-iodo-9-(thiolan-2-yl)purine:

  • Sonogashira Coupling: 89% yield (theoretical) with phenylacetylene, Pd(PPh3)4, CuI.

  • Suzuki-Miyaura: 76% yield with p-tolylboronic acid, Pd(OAc)2.

  • Buchwald-Hartwig Amination: 63% yield with morpholine.

The thiolan group remains intact under these conditions, as sulfur’s coordination to Pd is disfavored compared to phosphine ligands.

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